Cas no 14684-37-8 (21H-Biline-8,12-dipropanoicacid,2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-(9CI))

21H-Biline-8,12-dipropanoicacid,2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-(9CI) structure
14684-37-8 structure
Product Name:21H-Biline-8,12-dipropanoicacid,2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-(9CI)
Numéro CAS:14684-37-8
Le MF:C33H44N4O6
Mégawatts:592.725668907166
CID:195812
PubChem ID:26818
Update Time:2025-04-19

21H-Biline-8,12-dipropanoicacid,2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-(9CI) Propriétés chimiques et physiques

Nom et identifiant

    • 21H-Biline-8,12-dipropanoicacid,2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-(9CI)
    • 21H-Biline-8,12-dipropanoicacid,2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-te...
    • UROBILINOGEN, SYNTHETIC
    • 21H-Biline-8,12-dipropanoic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-
    • 3-[2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid
    • C05790
    • UROBILINOGEN
    • I-Urobilinogen
    • stercobilinogen
    • Mesobilirubinogen
    • 3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid
    • mesobilirubinogen IXalpha
    • 2,17-diethyl-3,7,13,18-tetramethyl-1,19-dioxo-1,4,5,10,15,16,19,22,23,24-decahydro-21H-biline-8,12-dipropanoic acid
    • 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoic acid
    • urobilinogen IXalpha
    • UNII-PY8N5V3S0D
    • 8,12-bis(2-carboxyethyl)-3,18-diethyl-2,7,13,17-tetramethylbilane-1,19(4H,16H)-dione
    • CHEBI:29026
    • 21H-Biline-8,12-dipropanoic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo- (9CI)
    • 14684-37-8
    • SCHEMBL132233
    • 3-(2-((3-(2-Carboxyethyl)-5-((3-ethyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrol-2-yl)methyl)-5-((4-ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrol-3-yl)propanoic acid
    • J-008273
    • Biline-8,12-dipropionic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-
    • DTXSID601105823
    • PD057089
    • URINARY UROBILINOGEN
    • 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-Biline-8,12-dipropionic acid
    • 3-(2-{[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methyl}-5-[(3-ethyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl)propanoic acid
    • Q57054
    • PY8N5V3S0D
    • 2,17-Diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoate
    • 3-(2-((3-(2-carboxyethyl)-5-((4-ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrol-2-yl)methyl)-5-((3-ethyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrol-3-yl)propanoic acid
    • Urobilinogen ixI+-
    • Mesobilirubinogen ixI+-
    • Piscine à noyau: 1S/C33H44N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h26-27,34-35H,7-15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)
    • La clé Inchi: OBHRVMZSZIDDEK-UHFFFAOYSA-N
    • Sourire: O=C1C(C)=C(CC)C(CC2=C(C)C(CCC(=O)O)=C(CC3=C(CCC(=O)O)C(C)=C(CC4C(C)=C(CC)C(N4)=O)N3)N2)N1

Propriétés calculées

  • Qualité précise: 592.32632
  • Masse isotopique unique: 592.326085
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 6
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 43
  • Nombre de liaisons rotatives: 14
  • Complexité: 1160
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 2
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 164
  • Le xlogp3: 2.7

Propriétés expérimentales

  • Dense: 1.235
  • Point d'ébullition: 870.4°Cat760mmHg
  • Point d'éclair: 480.2°C
  • Indice de réfraction: 1.592
  • Le PSA: 164.38
  • Le LogP: 4.67140

21H-Biline-8,12-dipropanoicacid,2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-(9CI) PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHENG KE LU SI SHENG WU JI SHU
sc-507229-1 g
Urobilinogen,
14684-37-8
1g
¥7,145.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-507229-1g
Urobilinogen,
14684-37-8
1g
¥7145.00 2023-09-05
Fournisseurs recommandés
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Xiamen PinR Bio-tech Co., Ltd.
Enjia Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Shaanxi pure crystal photoelectric technology co. LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jinta Yudi Pharmaceutical Technology Co., Ltd.